RAF709

Description

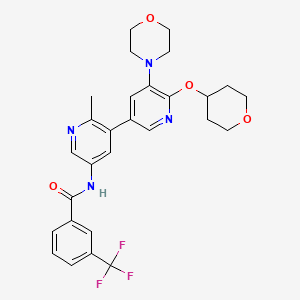

Structure

3D Structure

Propriétés

IUPAC Name |

N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F3N4O4/c1-18-24(15-22(17-32-18)34-26(36)19-3-2-4-21(13-19)28(29,30)31)20-14-25(35-7-11-38-12-8-35)27(33-16-20)39-23-5-9-37-10-6-23/h2-4,13-17,23H,5-12H2,1H3,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNMINFUAIDIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(N=C3)OC4CCOCC4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of RAF709: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RAF709 is a potent and highly selective, ATP-competitive, type II inhibitor of the RAF serine/threonine kinases. A defining characteristic of this compound is its equipotent inhibition of both RAF monomers and dimers, a feature that distinguishes it from first-generation RAF inhibitors. This attribute allows this compound to effectively target tumors driven by both BRAF and RAS mutations, the latter being heavily reliant on RAF dimerization for signaling. By inhibiting the RAF-MEK-ERK signaling cascade, also known as the MAPK pathway, this compound induces cell cycle arrest and apoptosis in susceptible cancer cells. Notably, it achieves this with minimal paradoxical activation of the MAPK pathway, a significant liability of earlier RAF inhibitors. This guide provides a detailed examination of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Introduction to RAF Signaling and its Role in Cancer

The RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] The pathway is initiated by the activation of RAS proteins, which in turn recruit and activate RAF kinases (ARAF, BRAF, and CRAF).[1][2] Activated RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Phosphorylated ERK translocates to the nucleus to regulate gene expression, driving cell cycle progression.

Mutations in the genes encoding components of this pathway are common drivers of oncogenesis. Activating mutations in BRAF, particularly the V600E mutation, lead to constitutive, RAS-independent activation of the pathway.[3][4] Similarly, mutations in RAS lock the protein in a GTP-bound, active state, leading to sustained downstream signaling through RAF dimerization.[2] First-generation RAF inhibitors, such as vemurafenib, are effective against BRAF V600E-mutant tumors but can paradoxically activate the MAPK pathway in RAS-mutant cells by promoting RAF dimerization. This compound was developed as a next-generation RAF inhibitor to overcome this limitation.[3][4]

Core Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that binds to the kinase domain of RAF proteins.[1][3][4] Its unique properties stem from its ability to potently inhibit both monomeric and dimeric forms of RAF kinases.[3][5]

Inhibition of RAF Monomers and Dimers

In contrast to first-generation inhibitors that are selective for BRAF V600E monomers, this compound demonstrates near-equal potency against both BRAF and CRAF kinases, and effectively inhibits both their monomeric and dimeric forms.[3][5] This is crucial for its activity in RAS-mutant cancers, where signaling is predominantly mediated through RAF dimers (homo- and heterodimers of BRAF and CRAF).[2]

Downstream Pathway Inhibition

By inhibiting RAF kinase activity, this compound prevents the phosphorylation and activation of MEK1 and MEK2. This, in turn, blocks the phosphorylation and activation of ERK1 and ERK2, leading to the downregulation of downstream signaling.[5][6] The ultimate cellular consequences of this pathway inhibition are cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis (cell death).[5]

Minimal Paradoxical Activation

A key advantage of this compound is its minimal paradoxical activation of the MAPK pathway in wild-type BRAF or RAS-mutant cells.[3][7] First-generation RAF inhibitors, when bound to one protomer of a RAF dimer, can allosterically activate the other protomer, leading to increased downstream signaling. This compound's ability to effectively inhibit the dimer complex mitigates this effect.[3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Biochemical Potency of this compound

| Target | IC50 (nM) | Reference |

| BRAF | 0.4 | [8][9] |

| CRAF | 0.4 - 0.5 | [8][9] |

| BRAF V600E | 0.3 - 1.5 | [5] |

Table 2: Cellular Activity of this compound in Calu-6 (KRAS mutant) Cells

| Parameter | EC50 (µM) | Reference |

| pMEK Inhibition | 0.02 | [9] |

| pERK Inhibition | 0.1 | [9] |

| Proliferation Inhibition | 0.95 | [9] |

| BRAF-CRAF Dimer Stabilization | 0.8 | [5][9] |

Table 3: Kinase Selectivity of this compound

| Kinase | % Target Binding at 1 µM | Reference |

| BRAF | >99% | [5][8] |

| BRAF V600E | >99% | [5][8] |

| CRAF | >99% | [5][8] |

| DDR1 | >99% | [8] |

| FRK | 92% | [8] |

| PDGFRb | 96% | [8] |

| DDR2 | 86% | [8] |

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the characterization of this compound, based on available information.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RAF kinases.

-

Methodology: Recombinant human BRAF, CRAF, and BRAF V600E kinases are incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a radiometric or fluorescence-based method. The IC50 value is calculated from the dose-response curve.

Cellular Assays

-

Objective: To assess the effect of this compound on MAPK pathway signaling and cell proliferation in cancer cell lines.

-

Methodology:

-

Western Blotting: Cancer cell lines (e.g., Calu-6, HCT116) are treated with a range of this compound concentrations for a specified time. Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) are detected using specific antibodies.[6]

-

Proliferation Assays: Cells are seeded in multi-well plates and treated with various concentrations of this compound. After a period of incubation (e.g., 5 days), cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or by cell counting. The half-maximal effective concentration (EC50) for proliferation inhibition is then determined.[6]

-

Cell Cycle Analysis: Cells treated with this compound are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the proportion of cells in each phase of the cell cycle (G1, S, G2/M).[5]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

-

Methodology:

-

Tumor Implantation: Human cancer cell lines (e.g., Calu-6) or patient-derived tumor fragments (PDX) are subcutaneously implanted into immunocompromised mice.

-

Drug Administration: Once tumors reach a specified size, mice are treated with this compound (administered orally) or a vehicle control.

-

Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of pERK or DUSP6 mRNA).[6]

-

Signaling Pathways and Experimental Workflows

Caption: Figure 1: Simplified RAF-MEK-ERK Signaling Pathway and Inhibition by this compound.

Caption: Figure 2: General Experimental Workflow for this compound Characterization.

Mechanisms of Resistance

While this compound is designed to overcome some mechanisms of resistance to first-generation RAF inhibitors, resistance can still emerge. The primary mechanism of acquired resistance to RAF inhibitors is the reactivation of the MAPK pathway.[6] This can occur through several mechanisms:

-

Mutations in Upstream Effectors: Acquired mutations in NRAS can reactivate the pathway upstream of RAF.

-

Alterations in BRAF: Alternative splicing of BRAF can lead to forms that dimerize more readily, and amplification of the BRAF gene can increase the amount of target protein.[6]

-

Mutations in Downstream Effectors: Mutations in MEK1 can render it constitutively active, bypassing the need for RAF-mediated activation.

-

Activation of Bypass Pathways: Upregulation of parallel signaling pathways, such as the PI3K-Akt pathway, can also contribute to resistance.

Conclusion

This compound represents a significant advancement in the development of RAF inhibitors. Its ability to potently and selectively inhibit both RAF monomers and dimers allows for effective targeting of a broader range of tumors, including those with RAS mutations, while minimizing the paradoxical pathway activation seen with earlier inhibitors. The preclinical data strongly support its clinical development, and ongoing and future studies will further delineate its therapeutic potential and the landscape of resistance mechanisms. This technical guide provides a comprehensive overview of the mechanism of action of this compound, offering a valuable resource for researchers and clinicians in the field of oncology.

References

- 1. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [psychology.as.uky.edu]

- 2. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutan… [ouci.dntb.gov.ua]

- 3. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RAS-RAF Pathway Assays [promega.com]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

NVP-RAF709: A Pan-RAF Inhibitor Targeting RAS-Driven Cancers

An In-depth Technical Guide on the Discovery and Development of a Novel Kinase Inhibitor

Abstract

NVP-RAF709, also known as RAF709, is a potent and highly selective, ATP-competitive kinase inhibitor developed to address the significant challenge of treating cancers driven by RAS mutations. Unlike earlier generations of RAF inhibitors that primarily target BRAF monomers, NVP-RAF709 was designed to effectively inhibit both RAF monomers and dimers, a crucial feature for activity in RAS-mutant tumors where RAF signaling proceeds through dimerization. This technical guide details the discovery, mechanism of action, preclinical development, and experimental protocols associated with NVP-RAF709, providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Rationale for a Pan-RAF Inhibitor

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway due to mutations in RAS or BRAF genes is a hallmark of many human cancers. While first-generation RAF inhibitors like vemurafenib have shown remarkable success in treating melanomas with BRAF V600E mutations, their efficacy is limited in tumors with wild-type BRAF that are driven by RAS mutations.[3][4][5] This is because these inhibitors can paradoxically activate the MAPK pathway in RAS-mutant cells by promoting the dimerization of RAF isoforms, particularly CRAF.

NVP-RAF709 was developed by Novartis as a next-generation, type II, pan-RAF inhibitor that is equipotent against both monomeric and dimeric forms of RAF kinases.[1][2][3] Its unique biochemical properties allow it to suppress MAPK signaling in tumors harboring either BRAF or RAS mutations with minimal paradoxical activation.[3][4][5]

Discovery and Chemical Properties

NVP-RAF709, chemically known as N-(2-methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide, was developed through a hypothesis-driven, structure-based drug design approach.[6] The medicinal chemistry effort focused on identifying a selective B/C RAF inhibitor with drug-like properties.

Mechanism of Action

NVP-RAF709 is an ATP-competitive inhibitor that binds to the kinase domain of RAF proteins.[1][4] It is classified as a type II inhibitor, meaning it stabilizes the inactive "DFG-out" conformation of the kinase. A key characteristic of NVP-RAF709 is its ability to act as an "αC-IN" inhibitor, allowing it to bind effectively to both protomers within a RAF dimer.[2] This contrasts with αC-OUT inhibitors, which are less effective against RAF dimers. Consequently, NVP-RAF709 potently inhibits both BRAF and CRAF kinases, which are critical mediators of signaling in RAS-mutant cancers.[3][7]

Signaling Pathway Inhibition

The following diagram illustrates the role of RAF kinases in the MAPK pathway and the inhibitory action of NVP-RAF709.

Preclinical Data

NVP-RAF709 has undergone extensive preclinical evaluation to characterize its potency, selectivity, and anti-tumor efficacy.

Biochemical and Cellular Potency

NVP-RAF709 demonstrates high potency against RAF kinases in biochemical assays and inhibits the proliferation of cancer cell lines with BRAF or RAS mutations.

Table 1: Biochemical Activity of NVP-RAF709 Against RAF Kinases [4][7]

| Kinase Target | IC50 (µmol/L) | % Target Binding at 1 µmol/L |

| BRAF | 0.0015 | 99.7% |

| BRAF V600E | 0.001 | 99.9% |

| CRAF | 0.0004 | 99.8% |

Table 2: Anti-proliferative Activity of NVP-RAF709 in Cancer Cell Lines [4][7]

| Cell Line | Mutation Status | IC50 (µmol/L) |

| A375 | BRAF V600E | 0.52 |

| Calu-6 | KRAS G12C | 0.95 |

| HCT116 | KRAS G13D | 1.1 |

| HPAF-II | KRAS G12D | 14 |

Kinase Selectivity

The selectivity of NVP-RAF709 was assessed using the KINOMEscan™ platform. At a concentration of 10 µmol/L, the only kinases inhibited by more than 80% were BRAF and CRAF.[7] This high selectivity is crucial for minimizing off-target toxicities.

In Vivo Efficacy

NVP-RAF709 has demonstrated significant anti-tumor activity in various preclinical mouse models, including xenografts and patient-derived xenograft (PDX) models.

In the KRAS-mutant Calu-6 xenograft model, oral administration of NVP-RAF709 led to dose-dependent tumor regressions.[1] A direct relationship between the pharmacokinetic profile of the drug and its pharmacodynamic effect (inhibition of pMEK) was established.[3][4][5] Doses of 100 mg/kg and 200 mg/kg were able to suppress pMEK by over 50% for more than 16 hours.[7] Furthermore, NVP-RAF709 elicited regression in PDX models with BRAF, NRAS, or KRAS mutations with excellent tolerability.[3][4][5]

Combination Therapy

The combination of NVP-RAF709 with the MEK inhibitor trametinib has been shown to result in enhanced anti-tumor activity, particularly in models that are less sensitive to NVP-RAF709 alone, such as the HPAF-II xenograft model.[8] This combination leads to more profound and sustained inhibition of the MAPK pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of NVP-RAF709.

Biochemical Kinase Assays

The inhibitory activity of NVP-RAF709 against RAF kinases was determined using in vitro biochemical assays. The general workflow for such an assay is as follows:

For RAF family kinases, phosphorylated MEK1 was quantified using time-resolved fluorescence resonance energy transfer (TR-FRET).[9]

Cell Proliferation Assays

The anti-proliferative effects of NVP-RAF709 on cancer cell lines were measured using assays that quantify cell viability after a period of drug treatment.

-

Method: Cancer cells were seeded in 96-well plates and treated with a dose range of NVP-RAF709 for 3 to 5 days.[4]

-

Detection: Cell viability was assessed using reagents such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Analysis: The resulting data were used to generate dose-response curves and calculate IC50 values.

Western Blot Analysis for Pathway Modulation

Western blotting was used to determine the effect of NVP-RAF709 on the phosphorylation status of key proteins in the MAPK pathway.

-

Protocol:

-

Cancer cell lines were treated with various concentrations of NVP-RAF709 for a specified time (e.g., 2 hours).[4]

-

Cells were lysed, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with primary antibodies specific for phosphorylated and total forms of MEK and ERK.

-

Secondary antibodies conjugated to a detection enzyme were used, and signals were visualized using chemiluminescence.

-

GAPDH was often used as a loading control.[4]

-

In Vivo Xenograft Studies

The anti-tumor efficacy of NVP-RAF709 in vivo was evaluated using mouse xenograft models.

-

Model: Nude mice were implanted subcutaneously with human cancer cells (e.g., Calu-6).[7]

-

Treatment: Once tumors reached a certain volume, mice were treated with vehicle or NVP-RAF709 orally at various doses and schedules.

-

Endpoints: Tumor volume and body weight were measured regularly. For pharmacodynamic studies, tumors were collected at different time points after dosing to analyze pMEK levels by Western blot or ELISA.[7]

Resistance Mechanisms

As with other targeted therapies, resistance to RAF inhibitors is a significant clinical challenge. Potential mechanisms of resistance to NVP-RAF709 could include:

-

Mutations in downstream components of the MAPK pathway, such as MEK1.[10]

-

Upregulation of receptor tyrosine kinases (RTKs) that can reactivate the MAPK or parallel signaling pathways (e.g., PI3K-Akt).[10]

-

Alternative splicing of BRAF V600E, leading to forms that dimerize more readily.[11]

Clinical Development

NVP-RAF709 has been investigated in a Phase I clinical trial for patients with solid tumors harboring ERK signaling pathway alterations. The development of pan-RAF inhibitors like NVP-RAF709 represents a promising strategy for treating RAS-mutant cancers, an area of high unmet medical need.

Conclusion

NVP-RAF709 is a highly potent and selective pan-RAF inhibitor that effectively targets both RAF monomers and dimers. Its ability to inhibit MAPK signaling in both BRAF- and RAS-mutant cancer cells with minimal paradoxical activation represents a significant advancement over previous generations of RAF inhibitors. The robust preclinical data demonstrating its anti-tumor efficacy, both as a single agent and in combination, support its continued investigation as a potential therapeutic for a broad range of cancers. The detailed understanding of its mechanism and the availability of robust experimental protocols will be invaluable for further research and development in the field of targeted cancer therapy.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (this compound): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance to RAF inhibitors revisited - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Profile of RAF709: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical properties of RAF709, a potent and selective second-generation RAF inhibitor. This document details the compound's mechanism of action, inhibitory activity, kinase selectivity, and its effects on the MAPK signaling pathway. Furthermore, it provides detailed methodologies for the key experiments cited, enabling researchers to understand and potentially replicate the characterization of this compound.

Introduction

This compound is an ATP-competitive kinase inhibitor with high potency and selectivity for RAF kinases.[1] It represents a significant advancement over first-generation RAF inhibitors by effectively targeting both RAF monomers and dimers, a crucial feature for treating tumors with RAS mutations.[2][3] This dual activity allows this compound to inhibit the MAPK signaling pathway with minimal paradoxical activation, a common liability of earlier RAF inhibitors that can lead to resistance and unwanted side effects.[2][3] This guide summarizes the key biochemical data and experimental procedures used to characterize this compound.

Mechanism of Action

This compound is a potent inhibitor of both B-RAF and C-RAF kinases.[4] Unlike first-generation inhibitors that are primarily effective against BRAF monomers (such as the V600E mutant), this compound demonstrates nearly equal activity against both RAF monomers and the RAF dimers that are critical for signaling in RAS-mutant cancers.[2] In cells with wild-type BRAF but upstream RAS mutations, first-generation inhibitors can paradoxically promote the dimerization and activation of RAF kinases, leading to enhanced, rather than suppressed, MAPK signaling.[5][6] this compound overcomes this by effectively inhibiting the activity of these RAF dimers, thus blocking downstream signaling through MEK and ERK.[4]

Quantitative Biochemical Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory potency and cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Source(s) |

| BRAF | 0.4 - 1.5 | [4] |

| CRAF | 0.4 - 0.5 | [4] |

| BRAFV600E | 0.3 - 1.0 | [4] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.

Table 2: Cellular Activity in Calu-6 (KRAS mutant) Cells

| Parameter | EC50 (µM) | Source(s) |

| pMEK Inhibition | 0.02 | [4] |

| pERK Inhibition | 0.1 | [4] |

| Proliferation Inhibition | 0.95 | [4] |

EC50 values represent the concentration of this compound required to achieve 50% of the maximal effect in cellular assays.

Table 3: Kinase Selectivity Profile (KINOMEscan)

This compound demonstrates high selectivity for RAF kinases. In a KINOMEscan assay testing against 456 kinases, this compound showed greater than 99% on-target binding to BRAF, BRAFV600E, and CRAF at a concentration of 1 µM.[4] The few off-target kinases with significant binding are listed below.

| Off-Target Kinase | % Binding at 1 µM | Source(s) |

| DDR1 | >99% | [4] |

| PDGFRβ | 96% | [4] |

| FRK | 92% | [4] |

| DDR2 | 86% | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

References

- 1. youtube.com [youtube.com]

- 2. ch.promega.com [ch.promega.com]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

The Dual-Edged Sword: A Technical Guide to RAF709's Inhibition of BRAF and CRAF Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS-RAF-MEK-ERK signaling cascade, a cornerstone of cellular proliferation and survival, is frequently dysregulated in human cancers. The RAF family of serine/threonine kinases, comprising ARAF, BRAF, and CRAF, represents a critical node in this pathway. While first-generation RAF inhibitors have shown clinical efficacy, particularly in BRAF-mutant melanomas, their utility is often limited by the development of resistance and the phenomenon of paradoxical activation of the MAPK pathway in RAS-mutant contexts. RAF709 has emerged as a next-generation, potent, and highly selective RAF inhibitor, engineered to overcome these limitations. This technical guide provides an in-depth analysis of this compound's effects on BRAF and CRAF kinases, complete with quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action

This compound is a Type II, ATP-competitive inhibitor that potently targets both BRAF and CRAF kinases. Unlike first-generation inhibitors that preferentially bind to and inhibit the monomeric, active conformation of BRAF V600E, this compound is equipotent against both RAF monomers and dimers.[1] This is a crucial distinction, as RAF dimerization is a key mechanism of resistance to monomer-selective inhibitors and a driver of paradoxical pathway activation. By effectively inhibiting the dimeric forms of RAF, this compound can suppress signaling in tumors harboring not only BRAF mutations but also RAS mutations, which rely on RAF dimerization for downstream signal propagation.[2]

Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against target kinases and its broader kinome profile.

Table 1: In Vitro Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nmol/L) | Source(s) |

| BRAF | 0.3 - 1.5 | [1][3] |

| BRAF V600E | 0.3 - 1.5 | [1][3] |

| CRAF | 0.3 - 1.5 | [1][3] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free biochemical assay.

Table 2: Cellular Activity of this compound

| Cellular Endpoint | Cell Line | EC50 (µM) | Source(s) |

| pMEK Inhibition | Calu-6 (KRAS mutant) | 0.02 | [3] |

| pERK Inhibition | Calu-6 (KRAS mutant) | 0.1 | [3] |

| Inhibition of Proliferation | Calu-6 (KRAS mutant) | 0.95 | [3] |

| BRAF-CRAF Dimer Stabilization | HCT116 (KRAS mutant) | 0.8 | [3] |

EC50 values represent the concentration of this compound required to achieve 50% of the maximal effect in a cell-based assay.

Table 3: Kinome Selectivity of this compound

| Kinase | Percent of Control (%) @ 1 µM this compound | Source(s) |

| BRAF | < 1 | [3] |

| BRAF V600E | < 1 | [3] |

| CRAF | < 1 | [3] |

| DDR1 | < 1 | [3] |

| DDR2 | 14 | [3] |

| FRK | 8 | [3] |

| PDGFRβ | 4 | [3] |

Data from KINOMEscan™ profiling against a panel of 456 kinases. "Percent of Control" indicates the amount of kinase activity remaining in the presence of 1 µM this compound, with lower values indicating stronger inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

References

Investigating the Cellular Targets of RAF709: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

RAF709 is a next-generation, potent, and highly selective ATP-competitive inhibitor of RAF kinases. Unlike first-generation RAF inhibitors that preferentially target BRAF V600E monomers, this compound is distinguished by its equipotent inhibition of both RAF monomers and dimers. This unique characteristic allows it to effectively suppress MAPK pathway signaling in tumors driven by both BRAF and RAS mutations, a significant advancement in targeting RAS-mutant cancers which have historically been challenging to treat. This guide provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and detailed protocols for key experiments utilized in its characterization.

Introduction to this compound and the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cellular cascade that regulates fundamental processes including cell proliferation, differentiation, and survival.[1] The pathway is initiated by extracellular signals that activate RAS GTPases, which in turn recruit and activate RAF (Rapidly Accelerated Fibrosarcoma) kinases. There are three RAF isoforms: ARAF, BRAF, and CRAF.[1] Activated RAF kinases then phosphorylate and activate MEK (MAPK/ERK Kinase), which subsequently phosphorylates and activates ERK (Extracellular signal-Regulated Kinase).[1] Hyperactivation of this pathway, commonly through mutations in BRAF or upstream RAS genes, is a major driver of tumorigenesis in a wide range of human cancers.[2]

This compound was developed as a type II RAF inhibitor to overcome the limitations of earlier inhibitors, such as vemurafenib and dabrafenib. These earlier drugs are highly effective against BRAF V600E mutant monomers but can lead to paradoxical pathway activation in cells with wild-type BRAF by promoting the formation of active RAF dimers. This compound, by contrast, demonstrates equal potency against both monomeric and dimeric forms of RAF kinases, leading to effective pathway inhibition in both BRAF- and RAS-mutant contexts with minimal paradoxical activation.[2][3][4][5]

Cellular Targets and Selectivity

The primary cellular targets of this compound are the serine/threonine kinases BRAF and CRAF. It exhibits potent, low to sub-nanomolar inhibitory activity against wild-type BRAF, the oncogenic BRAF V600E mutant, and CRAF in biochemical assays.[6]

Kinase Selectivity Profile

This compound demonstrates a high degree of selectivity for RAF kinases. Kinome-wide screening has been performed to assess its binding against a large panel of human kinases. In a scan of 456 kinases, this compound showed greater than 99% on-target binding to BRAF, BRAF V600E, and CRAF at a concentration of 1 µM.[6] This indicates a very specific interaction with its intended targets.

Off-Target Profile

While highly selective, this compound does exhibit some binding to a small number of other kinases at higher concentrations. The primary off-targets identified with binding greater than 80% at 1 µM are:

-

DDR1 (>99%)

-

PDGFRB (96%)

-

FRK (92%)

-

DDR2 (86%)

It is important to note that while binding assays indicate potential interactions, these may not always translate to significant functional inhibition in a cellular context at therapeutic concentrations.[6] Further cellular assays are required to determine the physiological relevance of these off-target interactions.

Quantitative Data Presentation

Table 1: In Vitro Biochemical Inhibition of RAF Kinases by this compound

| Target Kinase | IC50 (nM) | Assay Description |

| BRAF (wild-type) | 0.4 | Cell-free biochemical kinase assay.[6] |

| CRAF (wild-type) | 0.4 - 0.5 | Cell-free biochemical kinase assay.[6][7] |

| BRAF V600E | 1.0 - 1.5 | Cell-free biochemical kinase assay.[6] |

Table 2: Cellular Potency of this compound

| Cell Line | Genotype | Endpoint | EC50 (µM) | Assay Description |

| Calu-6 | KRAS mutant | pMEK Inhibition | 0.02 | Cellular immunoassay for phosphorylated MEK.[6][7] |

| Calu-6 | KRAS mutant | pERK Inhibition | 0.1 | Cellular immunoassay for phosphorylated ERK.[6][7] |

| Calu-6 | KRAS mutant | Proliferation | 0.95 | Cell viability assay after 5 days of treatment.[6][7] |

| HCT116 | KRAS G13D | BRAF-CRAF Dimer Stabilization | 0.8 | Co-immunoprecipitation assay.[6][7] |

Mechanism of Action and Pathway Visualization

This compound is an ATP-competitive inhibitor that binds to the kinase domain of RAF proteins. It is classified as a "type II" inhibitor, meaning it stabilizes the "DFG-out" inactive conformation of the kinase. A key feature of this compound is its ability to inhibit both RAF monomers, which are prevalent in BRAF V600E-driven tumors, and RAF dimers, which are the primary signaling unit in RAS-driven tumors.[1][4] While this compound treatment can induce the formation of BRAF-CRAF heterodimers, it effectively inhibits the kinase activity of these dimers, thus preventing downstream signaling to MEK and ERK.[4][6] This contrasts with first-generation inhibitors that bind to one protomer of a dimer and can allosterically activate the unbound partner, leading to paradoxical MAPK pathway activation.

Experimental Workflows and Methodologies

The characterization of a kinase inhibitor like this compound involves a multi-step process, starting from biochemical assays to cellular and in vivo models.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of RAF kinase activity.

Materials:

-

Recombinant human BRAF or CRAF enzyme.

-

Fluorescein-labeled MEK1 substrate.

-

Terbium-labeled anti-phospho-MEK1 antibody (Tb-pMEK1 Ab).

-

ATP.

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

This compound compound series.

-

384-well, low-volume, non-binding plates.

-

TR-FRET compatible plate reader.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute this series in Kinase Assay Buffer to achieve the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

Enzyme/Substrate Preparation: Prepare a master mix of the RAF enzyme and fluorescein-MEK1 substrate in Kinase Assay Buffer. The optimal enzyme concentration should be pre-determined by titration to yield a robust signal (e.g., EC50-EC80).

-

Reaction Initiation: In a 384-well plate, add 5 µL of the diluted this compound compound. Add 5 µL of the enzyme/substrate mix to each well. Finally, add 5 µL of ATP solution (at a concentration near the Km for the enzyme) to initiate the kinase reaction. The final reaction volume is 15 µL.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Reaction Termination and Detection: Prepare a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Tb-pMEK1 Ab in TR-FRET Dilution Buffer. Add 5 µL of this solution to each well.

-

Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium donor wavelength (~495 nm) and the fluorescein acceptor wavelength (~520 nm) after excitation at ~340 nm.

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

This protocol details the measurement of ERK phosphorylation in cells treated with this compound to assess pathway inhibition.

Materials:

-

Cancer cell line of interest (e.g., Calu-6 for KRAS-mutant, A375 for BRAF-mutant).

-

Complete cell culture medium.

-

This compound compound.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

-

Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate lysates on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation for Electrophoresis: Normalize all samples to the same protein concentration. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-p-ERK1/2 primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each treatment condition. Plot the normalized p-ERK levels against the log of this compound concentration to determine the EC50.

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound compound.

-

Opaque-walled 96-well or 384-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed cells into an opaque-walled multiwell plate at a pre-determined optimal density in 100 µL (96-well) or 25 µL (384-well) of medium. Allow cells to adhere for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with medium only (background) and cells with DMSO vehicle (control).

-

Incubation: Incubate the plate for the desired duration (e.g., 3-5 days) under standard cell culture conditions.

-

Assay Protocol:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the log of this compound concentration and fit the data to determine the EC50 value.[3]

This protocol is used to assess the interaction between BRAF and CRAF proteins in cells treated with this compound.

Materials:

-

HCT116 cell line (or other relevant line).

-

This compound compound.

-

Non-denaturing Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Primary antibodies for IP (e.g., anti-BRAF or anti-CRAF).

-

Protein A/G magnetic beads or agarose resin.

-

Primary antibodies for Western blot (e.g., anti-BRAF, anti-CRAF).

-

Secondary antibodies for Western blot.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO for a specified time (e.g., 1-2 hours). Lyse cells in non-denaturing lysis buffer on ice.

-

Lysate Preparation: Clear the lysate by centrifugation. Collect the supernatant and determine the protein concentration.

-

Immunoprecipitation:

-

Incubate a portion of the lysate (e.g., 500-1000 µg of protein) with the immunoprecipitating antibody (e.g., anti-CRAF) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with antibodies against the potential interacting partner (e.g., anti-BRAF) to detect the co-immunoprecipitated protein. Also, probe with an antibody against the IP target (e.g., anti-CRAF) to confirm successful pulldown. An aliquot of the initial cell lysate (input) should be run as a control.

-

Data Analysis: Compare the amount of co-immunoprecipitated protein in this compound-treated samples versus vehicle-treated controls to assess changes in RAF dimerization.

Conclusion

This compound is a highly selective and potent RAF inhibitor with a unique profile of equipotent activity against both RAF monomers and dimers. This allows for effective MAPK pathway inhibition in tumors with diverse genetic backgrounds, including both BRAF and RAS mutations. The experimental methodologies detailed in this guide provide a robust framework for the preclinical characterization of this compound and similar targeted therapies, enabling a thorough investigation of their cellular targets and mechanism of action. Further clinical investigation is ongoing to fully realize the therapeutic potential of this class of inhibitors.

References

- 1. ch.promega.com [ch.promega.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

RAF709: A Technical Guide to Early-Stage Efficacy

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the early-stage, preclinical efficacy of RAF709, a potent and selective second-generation RAF inhibitor. The data herein is primarily synthesized from the foundational research published in Cancer Research by Shao et al. (2018), supplemented by publicly available data.

Core Mechanism of Action

This compound is an ATP-competitive RAF kinase inhibitor with a distinguishing molecular mechanism. Unlike first-generation RAF inhibitors (e.g., vemurafenib), which are primarily effective against RAF monomers and can paradoxically activate the MAPK pathway in RAS-mutant cells, this compound demonstrates equipotent inhibition of both RAF monomers and dimers.[1][2] This attribute allows it to circumvent the paradoxical activation of the wild-type RAF signaling cascade, a common mechanism of resistance to earlier inhibitors.[3][4] By effectively targeting RAF dimers, this compound shows significant antitumor activity in cancer models driven by both BRAF and RAS mutations.[5]

Signaling Pathway: Inhibition of the MAPK Cascade

The canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound exerts its therapeutic effect by binding to the ATP pocket of both monomeric and dimeric RAF kinases, preventing the phosphorylation and subsequent activation of MEK1/2. This, in turn, blocks the phosphorylation of ERK1/2, leading to a shutdown of the oncogenic signaling cascade and ultimately inhibiting tumor cell proliferation.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Biochemical Potency

| Target | Assay Type | IC₅₀ (nM) | Reference |

| BRAF | Kinase Assay | 0.4 | [5] |

| CRAF | Kinase Assay | 0.5 | [5] |

| BRAFV600E | Kinase Assay | 1.5 | [6] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Mutation Status | Assay Type | EC₅₀ (µM) | Reference |

| Calu-6 | KRASG12C | pMEK Inhibition | 0.02 | [5] |

| Calu-6 | KRASG12C | pERK Inhibition | 0.1 | [5] |

| Calu-6 | KRASG12C | Proliferation Inhibition | 0.95 | [5] |

| HCT116 | KRASG13D | Proliferation Inhibition | ~1.0 | [6] |

| A375 | BRAFV600E | Proliferation Inhibition | ~0.1 | [6] |

Table 3: In Vivo Antitumor Efficacy

| Tumor Model | Mutation Status | Treatment | Outcome | Reference |

| Calu-6 Xenograft | KRASG12C | 10 mg/kg this compound, daily oral gavage | Sub-efficacious (%T/C = 92%) | [5] |

| Calu-6 Xenograft | KRASG12C | 30 mg/kg this compound, daily oral gavage | Measurable antitumor activity (%T/C = 46%) | [5] |

| Calu-6 Xenograft | KRASG12C | 200 mg/kg this compound, daily oral gavage | 92% mean tumor regression | [5] |

| PDX Models | BRAF, NRAS, KRAS | Not specified | Elicited regression | [1] |

%T/C = Percent Test/Control: A measure of tumor growth inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in Shao et al. (2018).

Cell Proliferation Assay

This assay measures the inhibitory effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., Calu-6, HCT116, A375) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (DMSO).

-

Incubation: Plates are incubated for 5 days to allow for cell proliferation.

-

Viability Assessment: Cell viability is measured using a luminescent-based assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence data is normalized to the vehicle control, and IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Western Blot Analysis for Pathway Inhibition

This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following treatment with this compound.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with specified concentrations of this compound or DMSO for 2 hours.

-

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pMEK, pERK, total MEK, total ERK, and a loading control (e.g., GAPDH).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Animal Models: Female nude mice (6-8 weeks old) are used.

-

Tumor Implantation: Cancer cells (e.g., Calu-6) are suspended in Matrigel and subcutaneously implanted into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³). Mice are then randomized into treatment and control groups.

-

Dosing: this compound is administered orally once daily at various doses (e.g., 10, 30, 200 mg/kg). The control group receives a vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Efficacy is assessed by comparing tumor growth inhibition or regression in the treated groups relative to the control group.

Conclusion and Future Directions

The early-stage research on this compound demonstrates its potential as a highly effective RAF inhibitor, particularly in tumors harboring RAS mutations, which have historically been challenging to treat with targeted therapies.[1][7] Its ability to inhibit both RAF monomers and dimers with high potency and selectivity, while avoiding the paradoxical activation seen with first-generation inhibitors, represents a significant advancement.[6] The robust in vivo efficacy, including tumor regression in xenograft models, underscores its therapeutic promise.[5]

While no public records of this compound entering clinical trials under this name were identified, the preclinical data strongly supported the continued development of this class of "paradox-breaking" RAF inhibitors.[8] The insights gained from this compound have undoubtedly informed the development of subsequent compounds targeting the MAPK pathway, contributing to the broader effort to overcome resistance and improve outcomes for patients with BRAF- and RAS-mutant cancers.

References

- 1. Collection - Data from Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - Cancer Research - Figshare [aacr.figshare.com]

- 2. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [mcl.as.uky.edu]

- 3. jwatch.org [jwatch.org]

- 4. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Antitumor Properties of this compound, a Highly Selective [research.amanote.com]

- 8. novartis.com [novartis.com]

The Impact of RAF709 on RAS-Mutant Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the RAS family of oncogenes are among the most prevalent drivers of human cancer, yet have remained challenging to target therapeutically. The RAF-MEK-ERK signaling cascade, a critical downstream effector pathway of RAS, has emerged as a key area for drug development. First-generation RAF inhibitors, while effective in BRAF-mutant melanomas, have proven ineffective in RAS-mutant cancers due to paradoxical activation of the MAPK pathway. RAF709 is a next-generation, potent, and highly selective ATP-competitive RAF kinase inhibitor that uniquely targets both RAF monomers and dimers. This circumvents the paradoxical activation observed with earlier inhibitors, enabling potent suppression of MAPK signaling in tumors driven by RAS or BRAF mutations. This technical guide provides an in-depth overview of the preclinical data on this compound, detailing its mechanism of action, its impact on RAS-mutant tumors, and comprehensive experimental protocols to facilitate further research and development in this area.

Introduction: The Challenge of Targeting RAS-Mutant Cancers

The mitogen-activated protein kinase (MAPK) signaling pathway, comprising the RAS, RAF, MEK, and ERK kinases, is a central regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway due to mutations in RAS or BRAF is a hallmark of many human cancers. While BRAFV600E mutations have been successfully targeted with first-generation RAF inhibitors like vemurafenib and dabrafenib, these agents are ineffective in RAS-mutant tumors.[2] This is because they selectively inhibit monomeric BRAFV600E but fail to inhibit, and can even paradoxically activate, wild-type RAF dimers that are engaged by activated RAS.[3][4][5] This paradoxical activation leads to enhanced MAPK signaling and potential tumor promotion.

This compound was developed to overcome this limitation. As a Type II ATP-competitive inhibitor, it potently and selectively inhibits both BRAF and CRAF kinases, and crucially, is equipotent against both RAF monomers and dimers.[1][6] This property allows this compound to effectively suppress the MAPK pathway in tumors with activating mutations in RAS (KRAS, NRAS) or BRAF, without causing paradoxical activation.[7][8]

Mechanism of Action of this compound

This compound's unique mechanism of action is central to its efficacy in RAS-mutant tumors. It binds to the ATP-binding pocket of RAF kinases, stabilizing them in an inactive conformation.[2] Unlike first-generation inhibitors, this compound has high affinity for both monomeric and dimeric forms of BRAF and CRAF.[1] In RAS-mutant cells, where signaling proceeds through RAF dimers (BRAF-CRAF or CRAF-CRAF), this compound's ability to inhibit these complexes is critical for its anti-tumor activity.[9]

Signaling Pathway

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound. In RAS-mutant tumors, constitutively active RAS-GTP recruits and activates RAF dimers at the cell membrane, leading to the phosphorylation and activation of MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to regulate gene expression related to cell proliferation and survival. This compound directly inhibits the kinase activity of the RAF dimers, thus blocking the entire downstream signaling cascade.

Preclinical Efficacy of this compound in RAS-Mutant Tumors

Extensive preclinical studies have demonstrated the potent and selective anti-tumor activity of this compound in cancer models harboring RAS mutations.

In Vitro Activity

This compound has been shown to inhibit the proliferation of a wide range of human cancer cell lines with BRAF or RAS mutations, while having minimal effect on cells with wild-type BRAF and RAS.[1][7]

| Kinase Target | IC50 (nM) |

| BRAF | 0.4 |

| BRAFV600E | 0.3-1.5 |

| CRAF | 0.4-0.5 |

Data compiled from publicly available sources.[6][10]

| Cell Line | Cancer Type | RAS Mutation | This compound IC50 (µM) |

| Calu-6 | Lung Carcinoma | KRASQ61K | 0.95 |

| HCT116 | Colorectal Carcinoma | KRASG13D | ~1.1 |

| HPAF-II | Pancreatic Carcinoma | KRASG12D | Sensitive |

| MIA PaCa-2 | Pancreatic Carcinoma | KRASG12C | Sensitive |

| NCI-H23 | Lung Adenocarcinoma | KRASG12C | Sensitive |

| NCI-H358 | Lung Adenocarcinoma | KRASG12C | Sensitive |

This is a representative list. A broader screen of 352 cell lines demonstrated preferential activity of this compound in BRAF and RAS mutant lines.[1][11]

In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. In nude mice bearing KRAS-mutant Calu-6 xenografts, oral administration of this compound resulted in dose-dependent tumor growth inhibition and even tumor regression at higher doses, with no significant body weight loss, indicating good tolerability.[10][12] this compound also demonstrated efficacy in patient-derived xenograft (PDX) models with BRAF, NRAS, or KRAS mutations.[7][8]

| Dose (mg/kg, oral) | Tumor Growth Inhibition (%) | Observation |

| 10 | Sub-efficacious | Minimal effect on tumor growth. |

| 30 | 46 | Measurable anti-tumor activity. |

| 200 | >100 | Mean tumor regression of 92%. |

Data adapted from Nishiguchi et al., J Med Chem, 2017.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Assay (CRAF)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against CRAF kinase.

Materials:

-

Purified, constitutively active CRAF (e.g., Y340E/Y341E mutant)

-

Kinase-dead MEK1 (K97R) protein substrate

-

ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05% BSA, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

Quench Solution: 50 mM Tris-HCl (pH 7.5), 50 mM EDTA

-

384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 1 µL of the this compound dilution to the wells of a 384-well plate.

-

Prepare the kinase reaction mix containing CRAF kinase and kinase-dead MEK1 substrate in the assay buffer.

-

Add 5 µL of the kinase reaction mix to each well.

-

Prepare the ATP solution in the assay buffer.

-

Initiate the reaction by adding 4 µL of the ATP solution to each well (final ATP concentration of ~3 µM).

-

Incubate the plate at room temperature for 40 minutes.

-

Stop the reaction by adding 5 µL of the quench solution.

-

Determine the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

RAS-mutant cancer cell lines (e.g., Calu-6, HCT116)

-

Complete cell culture medium

-

96-well clear bottom plates

-

This compound stock solution in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Trypsinize and count cells. Seed the cells in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for 3 to 5 days at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plates and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of MAPK pathway proteins (pMEK, pERK) in response to this compound treatment.

Materials:

-

RAS-mutant cancer cell lines

-

6-well plates

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pMEK, anti-pERK, anti-total MEK, anti-total ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

RAS-mutant cancer cell line (e.g., Calu-6)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally by gavage at the desired dose and schedule (e.g., once daily).

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Combination Strategies

To enhance the anti-tumor activity of this compound and overcome potential resistance mechanisms, combination therapies are being explored. The combination of this compound with a MEK inhibitor, such as trametinib, has shown synergistic effects in preclinical models of RAS-mutant cancer.[2] This dual blockade of the MAPK pathway at two different nodes can lead to more profound and durable inhibition of signaling, resulting in enhanced apoptosis and tumor regression.[13]

Conclusion

This compound represents a significant advancement in the development of targeted therapies for RAS-mutant cancers. Its unique ability to inhibit both RAF monomers and dimers allows for effective suppression of the MAPK pathway without the paradoxical activation seen with first-generation RAF inhibitors. The robust preclinical data, demonstrating both in vitro and in vivo efficacy in RAS-mutant models, strongly support its continued clinical development. The experimental protocols detailed in this guide provide a foundation for further research into the activity of this compound and the development of novel therapeutic strategies for this challenging patient population. Further investigation into combination therapies and mechanisms of resistance will be crucial for maximizing the clinical potential of this promising agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selectscience.net [selectscience.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Interactome dynamics of RAF1-BRAF kinase monomers and dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting RAF dimers in RAS mutant tumors: From biology to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. researchgate.net [researchgate.net]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

The Kinase Selectivity of RAF709: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

RAF709 is a potent and highly selective, ATP-competitive kinase inhibitor that has demonstrated significant antitumor properties in preclinical studies.[1] Its distinct mechanism of action, targeting both RAF kinase monomers and dimers, positions it as a promising therapeutic agent for tumors driven by mutations in the RAS/RAF signaling pathway.[1][2] This document provides an in-depth technical guide to the kinase selectivity of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Kinase Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for RAF kinases, with minimal off-target activity.[3] This selectivity is crucial for minimizing potential side effects and maximizing therapeutic efficacy. The following tables summarize the quantitative data on this compound's inhibitory activity and binding affinity.

Table 1: In Vitro Biochemical Inhibition of RAF Kinases by this compound

| Kinase Target | IC50 (nmol/L) |

| BRAF | 1.5 |

| BRAF V600E | 1.0 |

| CRAF | 0.4 |

Data sourced from in vitro biochemical assays.[3][4]

Table 2: KINOMEscan™ Binding Profile of this compound

| Kinase Target | % of Target Binding at 1 µmol/L |

| BRAF | 99.7% |

| BRAF V600E | 99.9% |

| CRAF | 99.8% |

| DDR1 | >99% |

| PDGFRβ | 96% |

| FRK | 92% |

| DDR2 | 86% |

This table lists kinases with greater than 80% binding by this compound at a concentration of 1 µmol/L in the KINOMEscan™ assay, which screened a panel of 456 kinases.[2][3]

Experimental Protocols

The following sections detail the methodologies used to characterize the kinase selectivity and cellular activity of this compound.

Biochemical Kinase Inhibition Assay (CRAF)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the CRAF kinase in a purified system.

Materials:

-

Recombinant CRAF Y340E/Y341E enzyme (10 pM)

-

Kinase-dead MEK1 (K97R) protein substrate (10 nM)

-

ATP (3 µM)

-

This compound (various concentrations)

-

Reaction Buffer: 50 mM Tris pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT, 0.05% BSA, 0.01% Tween-20.[3]

-

Quench Solution: 50 mM Tris pH 7.5, 50 mM EDTA.[3]

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 10 µL of the reaction mixture containing CRAF enzyme, MEK1 substrate, and ATP to each well of a 384-well plate.[3]

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 40 minutes.[3]

-

Stop the reaction by adding 5 µL of quench solution to each well.[3]

-

Determine the amount of phosphorylated MEK1 using a suitable detection method, such as an antibody-based assay or mass spectrometry.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular Assay: Western Blot for pMEK and pERK Inhibition

This assay assesses the ability of this compound to inhibit the phosphorylation of downstream targets MEK and ERK within a cellular context, providing evidence of on-target pathway inhibition.

Materials:

-

Cancer cell lines (e.g., HCT116 with KRAS G13D mutation, Calu-6 with KRAS G12C mutation).[2]

-

This compound (various concentrations)

-

Dabrafenib (for comparison)

-

Cell lysis buffer

-

Primary antibodies against pMEK, pERK, and a loading control (e.g., GAPDH).[2]

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Seed the chosen cancer cell lines in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or dabrafenib for a specified time (e.g., 1-2 hours).[2]

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against pMEK, pERK, and the loading control.[2]

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of pMEK and pERK, normalized to the loading control.

Cellular Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

A panel of human cancer cell lines with known BRAF and RAS mutation status.[2]

-

This compound (various concentrations)

-

Cell culture medium and supplements

-

A reagent for measuring cell viability (e.g., CellTiter-Glo®)

Procedure:

-

Seed the cancer cell lines in 96-well plates.

-

After 24 hours, treat the cells with a range of this compound concentrations.

-

Incubate the cells for a period of 3 to 5 days.[2]

-

Measure cell viability using a validated method.

-

Calculate the IC50 value for growth inhibition for each cell line by plotting cell viability against the logarithm of the this compound concentration.[2]

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its characterization.

Caption: The MAPK signaling cascade and the inhibitory action of this compound on RAF dimers.

Caption: A typical workflow for characterizing the kinase inhibitor this compound.

References

Methodological & Application

Application Notes and Protocols for RAF709 in In Vivo Mouse Models

These application notes provide a comprehensive guide for researchers utilizing the potent and selective RAF kinase inhibitor, RAF709, in preclinical in vivo mouse models of cancer. The following protocols are intended for professionals in drug development and cancer research.

Overview of this compound

This compound is a next-generation, ATP-competitive RAF inhibitor with a distinct mechanism of action. It effectively inhibits both RAF monomers and dimers, a critical feature for treating tumors with RAS mutations, where RAF dimerization is a key signaling mechanism.[1][2][3] This dual activity allows this compound to suppress the MAPK signaling pathway in cancer cells harboring BRAF or RAS mutations with minimal paradoxical activation in wild-type RAF cells.[1][2][4] Preclinical studies have demonstrated its efficacy in various murine xenograft and patient-derived xenograft (PDX) models.[1][2][4]

Signaling Pathway of this compound

This compound targets the RAS-RAF-MEK-ERK signaling cascade, a critical pathway in regulating cell proliferation and survival that is often hyperactivated in cancer. By inhibiting both BRAF and CRAF kinases, this compound prevents the phosphorylation of MEK, which in turn prevents the phosphorylation of ERK. This leads to a downstream blockade of signaling that would otherwise drive tumor cell growth.

Caption: this compound inhibits the MAPK signaling pathway by targeting RAF dimers.

In Vivo Efficacy Data

The antitumor activity of this compound has been evaluated in various xenograft models. The data below summarizes the dosage and observed effects.

Cell Line-Derived Xenograft (CDX) Models

| Tumor Model | Mouse Strain | This compound Dosage (mg/kg) | Administration Route | Treatment Frequency & Duration | Observed Antitumor Activity |

| Calu-6 (KRAS mutant) | Nude | 10 | Oral | Not specified | Sub-efficacious (%T/C = 92%)[4] |

| Calu-6 (KRAS mutant) | Nude | 30 | Oral | Not specified | Measurable antitumor activity (%T/C = 46%)[4] |

| Calu-6 (KRAS mutant) | Nude | 100 | Oral | Not specified | Significant tumor growth inhibition |

| Calu-6 (KRAS mutant) | Nude | 200 | Oral | Not specified | Mean tumor regression of 92%[4] |

| HPAF-II (KRAS mutant) | Nude | Not specified | Oral | 10 days | Tumor growth inhibition |

Patient-Derived Xenograft (PDX) Models

This compound has demonstrated significant antitumor activity, including tumor regression, in PDX models with BRAF, NRAS, or KRAS mutations.[1][2] Specific dosage regimens in these models are often determined on a case-by-case basis, guided by pharmacodynamic markers.

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies with this compound.

Formulation of this compound for Oral Administration

A common formulation for oral gavage in mice is as follows:

-

Prepare a stock solution of this compound in fresh DMSO at 100 mg/mL.

-

For a 1 mL working solution, add 50 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300. Mix until the solution is clear.

-

Add 50 µL of Tween-80 to the mixture and mix until clear.

-